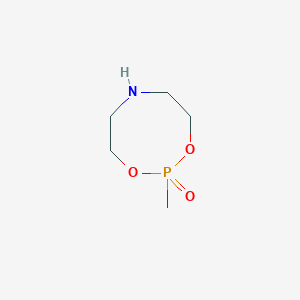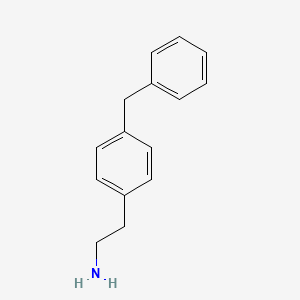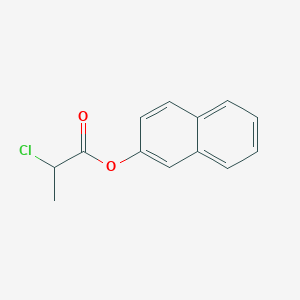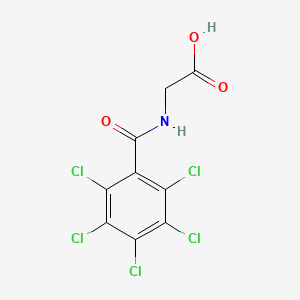
magnesium;methoxybenzene;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Magnesium methoxybenzene iodide can be synthesized through a Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
Methoxybenzene+Magnesium+Iodine→Magnesium methoxybenzene iodide
Preparation of Grignard Reagent: The reaction begins with the preparation of the Grignard reagent. Magnesium metal is reacted with methoxybenzene in the presence of anhydrous diethyl ether. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface.
Formation of Magnesium Methoxybenzene Iodide: The Grignard reagent formed in the first step is then reacted with iodine to produce magnesium methoxybenzene iodide.
Industrial Production Methods
In an industrial setting, the production of magnesium methoxybenzene iodide follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix magnesium metal with methoxybenzene and iodine.
- Maintaining an inert atmosphere to prevent unwanted side reactions.
- Controlling the reaction temperature to optimize yield and purity.
化学反应分析
Types of Reactions
Magnesium methoxybenzene iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler organic compounds.
Substitution: The iodide group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used to substitute the iodide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of methoxybenzoic acid.
Reduction: May produce methoxybenzene.
Substitution: Results in various substituted methoxybenzene derivatives.
科学研究应用
Magnesium methoxybenzene iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism by which magnesium methoxybenzene iodide exerts its effects involves the following steps:
Formation of Reactive Intermediates: The compound forms reactive intermediates, such as carbanions, which are highly nucleophilic.
Nucleophilic Attack: These intermediates can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Stabilization: The magnesium ion helps stabilize the reactive intermediates, facilitating the reaction process.
相似化合物的比较
Magnesium methoxybenzene iodide can be compared with other similar compounds, such as:
Magnesium Bromide Methoxybenzene: Similar in structure but contains bromide instead of iodide. It has different reactivity and selectivity in chemical reactions.
Magnesium Chloride Methoxybenzene: Contains chloride instead of iodide, leading to variations in reaction conditions and products.
Magnesium Fluoride Methoxybenzene:
Conclusion
Magnesium methoxybenzene iodide is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and catalysis. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
属性
| 112219-63-3 | |
分子式 |
C7H7IMgO |
分子量 |
258.34 g/mol |
IUPAC 名称 |
magnesium;methoxybenzene;iodide |
InChI |
InChI=1S/C7H7O.HI.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FDFHXWXTVLQILB-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)




acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
